molecular formula C11H15Cl2FN2O B1421873 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride CAS No. 1305712-17-7

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride

Cat. No.: B1421873
CAS No.: 1305712-17-7
M. Wt: 281.15 g/mol
InChI Key: HHUJPOSDPVHSTF-UHFFFAOYSA-N
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Description

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride typically involves multiple steps. The initial step often includes the reaction of 2-chloro-4-fluoroacetophenone with ethylamine to form an intermediate. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorophenyl)ethyl]amino}-N-methylacetamide hydrochloride
  • 2-{[1-(4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride
  • 2-{[1-(2-chloro-4-methylphenyl)ethyl]amino}-N-methylacetamide hydrochloride

Uniqueness

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[1-(2-chloro-4-fluorophenyl)ethylamino]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O.ClH/c1-7(15-6-11(16)14-2)9-4-3-8(13)5-10(9)12;/h3-5,7,15H,6H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUJPOSDPVHSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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